molecular formula C19H16N2O3S B3490458 5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide

5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide

Cat. No.: B3490458
M. Wt: 352.4 g/mol
InChI Key: QAAMKYHRXRNQEV-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, nitrobenzene derivatives, and carboxylic acid derivatives. The key steps in the synthesis may involve:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Acylation: Formation of the carboxamide group through acylation reactions.

    Substitution: Introduction of methyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and solvents is crucial to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-methyl-3-nitrophenyl)-2-furamide
  • 2-methoxy-5-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

5-methyl-N-(2-methyl-3-nitrophenyl)-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-16(9-6-10-17(12)21(23)24)20-19(22)15-11-25-13(2)18(15)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAMKYHRXRNQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CSC(=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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